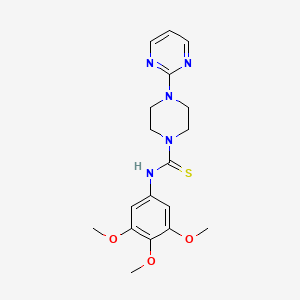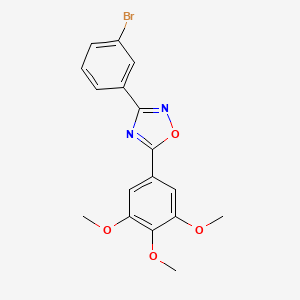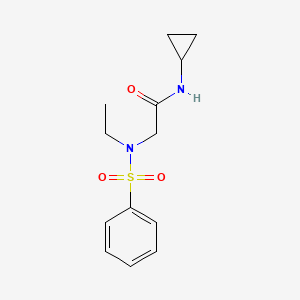
4-(2-pyrimidinyl)-N-(3,4,5-trimethoxyphenyl)-1-piperazinecarbothioamide
Vue d'ensemble
Description
4-(2-pyrimidinyl)-N-(3,4,5-trimethoxyphenyl)-1-piperazinecarbothioamide, also known as TAK-915, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications.
Mécanisme D'action
4-(2-pyrimidinyl)-N-(3,4,5-trimethoxyphenyl)-1-piperazinecarbothioamide is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5), which plays a crucial role in regulating synaptic plasticity and neuronal excitability. By blocking the activity of mGluR5, 4-(2-pyrimidinyl)-N-(3,4,5-trimethoxyphenyl)-1-piperazinecarbothioamide modulates the glutamatergic neurotransmission and enhances cognitive function.
Biochemical and Physiological Effects:
4-(2-pyrimidinyl)-N-(3,4,5-trimethoxyphenyl)-1-piperazinecarbothioamide has been shown to improve cognitive function and memory in preclinical studies, without causing significant side effects or toxicity. The compound also exhibits favorable pharmacokinetic properties, including good brain penetration and long half-life, which make it a promising candidate for further development as a therapeutic agent.
Avantages Et Limitations Des Expériences En Laboratoire
4-(2-pyrimidinyl)-N-(3,4,5-trimethoxyphenyl)-1-piperazinecarbothioamide offers several advantages for lab experiments, including its high potency and selectivity, favorable pharmacokinetic properties, and well-characterized mechanism of action. However, the compound also has some limitations, such as the lack of human clinical data and the need for further optimization of its pharmacological profile.
Orientations Futures
There are several future directions for the development of 4-(2-pyrimidinyl)-N-(3,4,5-trimethoxyphenyl)-1-piperazinecarbothioamide as a therapeutic agent. These include the evaluation of its efficacy and safety in clinical trials, the optimization of its pharmacological profile, the identification of biomarkers for patient selection, and the exploration of its potential applications in other neurological disorders.
Conclusion:
In conclusion, 4-(2-pyrimidinyl)-N-(3,4,5-trimethoxyphenyl)-1-piperazinecarbothioamide is a novel compound that has shown promising results in preclinical studies for its potential therapeutic applications in cognitive impairment associated with various neurological disorders. Further research is needed to evaluate its efficacy and safety in clinical trials and to optimize its pharmacological profile. 4-(2-pyrimidinyl)-N-(3,4,5-trimethoxyphenyl)-1-piperazinecarbothioamide represents a promising candidate for the development of new treatments for cognitive impairment and other neurological disorders.
Applications De Recherche Scientifique
4-(2-pyrimidinyl)-N-(3,4,5-trimethoxyphenyl)-1-piperazinecarbothioamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of cognitive impairment associated with various neurological disorders such as Alzheimer's disease, schizophrenia, and attention deficit hyperactivity disorder (ADHD). The compound has been shown to improve cognitive function and memory in preclinical studies, making it a promising candidate for further development as a therapeutic agent.
Propriétés
IUPAC Name |
4-pyrimidin-2-yl-N-(3,4,5-trimethoxyphenyl)piperazine-1-carbothioamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O3S/c1-24-14-11-13(12-15(25-2)16(14)26-3)21-18(27)23-9-7-22(8-10-23)17-19-5-4-6-20-17/h4-6,11-12H,7-10H2,1-3H3,(H,21,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXRSLBIPZHVGTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)NC(=S)N2CCN(CC2)C3=NC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-{[3-(4-methylphenoxy)propyl]thio}-4H-1,2,4-triazol-3-amine acetate](/img/structure/B4237511.png)

![2-(2-ethoxy-4-{[(4-fluorophenyl)amino]methyl}phenoxy)acetamide](/img/structure/B4237531.png)
![methyl 2-({[1-(2-naphthylsulfonyl)-4-piperidinyl]carbonyl}amino)benzoate](/img/structure/B4237538.png)



![2-[benzoyl(methyl)amino]-N-(2-phenylethyl)benzamide](/img/structure/B4237561.png)
![N-[2-methyl-5-(2-quinoxalinyl)phenyl]-4-nitrobenzamide](/img/structure/B4237577.png)
![1-{[5-(trifluoromethyl)-2-pyridinyl]amino}-2-propanol](/img/structure/B4237584.png)
![N-cyclohexyl-2-methyl-5-[(4-methyl-1-piperazinyl)sulfonyl]benzamide](/img/structure/B4237612.png)
![3,4-diethoxy-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B4237614.png)

